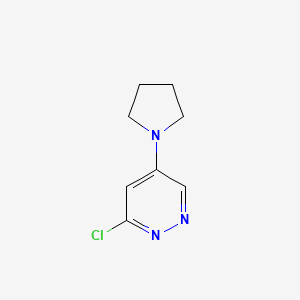

3-Chloro-5-(1-pyrrolidinyl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-5-(1-pyrrolidinyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(1-pyrrolidinyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLKJVIBUHFIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288312 | |

| Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033693-13-8 | |

| Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Deconvoluting the Mechanism of Action of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Introduction

The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it a versatile scaffold for designing potent and selective therapeutic agents.[2] However, the journey from a promising hit compound, such as 3-chloro-5-(1-pyrrolidinyl)pyridazine, to a viable drug candidate is contingent upon a deep understanding of its mechanism of action (MoA). Elucidating the specific molecular target and the subsequent downstream signaling pathways is paramount for optimizing efficacy, predicting potential toxicities, and identifying patient populations most likely to respond.[4][5]

This in-depth technical guide presents a systematic, multi-pronged strategy for the comprehensive MoA discovery of 3-chloro-5-(1-pyrrolidinyl)pyridazine. We will navigate the critical phases of discovery, beginning with unbiased target identification, proceeding to rigorous target validation, and culminating in the characterization of downstream pathway modulation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific confidence in the final elucidated mechanism.

Part 1: Unbiased Target Identification with Affinity-Based Proteomics

Expertise & Rationale: When the molecular target of a bioactive compound is unknown, it is critical to employ an unbiased approach that surveys the entire proteome for potential binding partners. Phenotypic screening, while valuable, only reveals the "what" (the biological effect) but not the "how" (the direct target).[6][7] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and widely adopted chemical proteomics technique to directly address this challenge.[4][8] It utilizes an immobilized version of the small molecule to "fish" for its cognate protein targets from a complex biological sample, such as a cell lysate.[4][9]

Methodology 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

The core principle of AC-MS involves covalently attaching the small molecule of interest to a solid support (e.g., agarose beads) to create an affinity matrix.[5][10] This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. After stringent washing steps to remove non-specific binders, the specifically bound proteins are eluted and identified using high-resolution mass spectrometry.[11][12]

Experimental Protocol: AC-MS for Target Identification

1. Synthesis of an Affinity Probe:

-

Causality: A successful pull-down requires that the compound be attached to the solid support via a linker arm at a position that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here; however, in its absence, a synthetically accessible position distal from presumed key pharmacophoric elements is chosen. For 3-chloro-5-(1-pyrrolidinyl)pyridazine, a derivative can be synthesized to incorporate a linker with a terminal reactive group (e.g., a carboxylic acid or amine) suitable for immobilization.

2. Immobilization on Beads:

-

Protocol:

-

Equilibrate NHS-activated Sepharose beads (or similar) with ice-cold coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

-

Dissolve the affinity probe (with its terminal amine or carboxyl group) in the coupling buffer.

-

Mix the probe solution with the bead slurry and incubate overnight at 4°C with gentle rotation.

-

Quench any unreacted active esters on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Wash the beads extensively with alternating high and low pH buffers to remove non-covalently bound probe.

-

As a crucial control, prepare beads that have been through the same process but without the affinity probe (mock-coupled beads).

-

3. Protein Pull-Down:

-

Protocol:

-

Culture and harvest cells from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Prepare a native cell lysate using a mild lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

-

Clarify the lysate by high-speed centrifugation.

-

Incubate the clarified lysate with the probe-immobilized beads and the mock-coupled control beads for 2-4 hours at 4°C.

-

Optional Competition Control: In a separate incubation, add a surplus of the free (non-immobilized) 3-chloro-5-(1-pyrrolidinyl)pyridazine to the lysate before adding the probe-immobilized beads. A true target's binding to the beads should be outcompeted.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

-

4. Mass Spectrometry and Data Analysis:

-

Protocol:

-

Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired spectra against a protein database to identify the proteins.

-

-

Data Interpretation: High-confidence candidate targets are proteins that are significantly enriched on the affinity beads compared to the mock-coupled control beads and whose binding is reduced in the presence of the free compound competitor.

| Protein ID | Spectral Counts (Affinity Beads) | Spectral Counts (Control Beads) | Fold Enrichment |

| P12345 (Kinase X) | 152 | 3 | 50.7 |

| Q67890 (Protein Y) | 110 | 95 | 1.2 |

| P54321 (Protein Z) | 8 | 5 | 1.6 |

-

Table 1: Hypothetical AC-MS data showing significant enrichment of "Kinase X" on the affinity matrix, identifying it as a high-priority candidate target.

Part 2: Target Validation via Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: While AC-MS provides a list of potential binding partners, it does not confirm direct target engagement within the complex milieu of a living cell. Artifacts can arise from proteins binding to the linker or the bead matrix.[12] CETSA is a powerful biophysical method that validates target engagement in a physiological context—either in intact cells or cell lysates.[13][14] The principle is that the binding of a small molecule stabilizes its target protein, resulting in an increased resistance to thermal denaturation.[15] This "thermal shift" is a direct indicator of a physical interaction between the compound and the protein.[16][17]

Experimental Protocol: CETSA for Target Validation

1. Isothermal Dose-Response (ITDR) CETSA:

-

Causality: Before generating a full melt curve, it's efficient to determine the optimal temperature for observing a stabilizing effect. This is done by heating cells at a single temperature (typically near the protein's melting point) across a range of compound concentrations.

-

Protocol:

-

Treat cells with a serial dilution of 3-chloro-5-(1-pyrrolidinyl)pyridazine for 1-2 hours.

-

Heat all samples at a single, pre-determined temperature (e.g., 54°C) for 3 minutes, followed by immediate cooling on ice.

-

Lyse the cells (e.g., via freeze-thaw cycles).

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

Collect the supernatant (soluble fraction) and analyze the amount of the candidate target (e.g., Kinase X) by Western Blot.

-

A dose-dependent increase in soluble protein confirms target engagement.

-

2. Thermal Shift Melt Curve:

-

Protocol:

-

Treat cells with a saturating concentration of the compound (determined from the ITDR curve) or a vehicle control (e.g., DMSO).

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

-

Cool the samples, lyse the cells, and separate the soluble fraction as described above.

-

Analyze the amount of soluble Kinase X at each temperature point using Western Blot.

-

Quantify the band intensities using densitometry and normalize to the lowest temperature point.

-

Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples.

-

| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (Compound) |

| 42 | 100 | 100 |

| 46 | 98 | 100 |

| 50 | 85 | 99 |

| 54 | 51 | 92 |

| 58 | 20 | 75 |

| 62 | 5 | 48 |

| 66 | <1 | 15 |

-

Table 2: Hypothetical CETSA data demonstrating that treatment with 3-chloro-5-(1-pyrrolidinyl)pyridazine stabilizes Kinase X, shifting its thermal denaturation profile to higher temperatures.

Part 3: Downstream Pathway Characterization

Expertise & Rationale: Confirming the direct target is a milestone, but understanding the functional consequences of its modulation is the ultimate goal. Based on the common activities of pyridazine derivatives (anti-inflammatory, anti-proliferative), we can form hypotheses about which pathways our validated target, "Kinase X," might regulate.[18][19][20] Two highly relevant pathways are the ERK/MAPK pathway, central to cell proliferation, and the NF-κB pathway, a master regulator of inflammation.[21][22] We will investigate if 3-chloro-5-(1-pyrrolidinyl)pyridazine inhibits these pathways by measuring the phosphorylation status of key downstream substrates.

Experimental Protocol: Pathway Modulation Analysis

1. Western Blot for Phospho-Proteins:

-

Causality: Kinase activity is measured by its ability to phosphorylate downstream substrates. An inhibitor will block this phosphorylation. We can measure the levels of phosphorylated ERK (p-ERK) to assess ERK/MAPK pathway activity[21][23] and phosphorylated IκBα (p-IκBα) to assess NF-κB pathway activation.[24][25]

-

Protocol:

-

Serum-starve cells overnight to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of 3-chloro-5-(1-pyrrolidinyl)pyridazine or vehicle for 1-2 hours.

-

Stimulate the cells for a short period (e.g., 15 minutes) with a known activator:

-

For ERK pathway: Epidermal Growth Factor (EGF).

-

For NF-κB pathway: Tumor Necrosis Factor-alpha (TNF-α).

-

-

Immediately lyse the cells and prepare protein lysates.

-

Perform Western Blot analysis using antibodies specific for p-ERK, total ERK, p-IκBα, and total IκBα. Total protein levels serve as loading controls.

-

| Treatment | p-ERK Level (Normalized) | p-IκBα Level (Normalized) |

| Vehicle (no stimulant) | 0.05 | 0.03 |

| Vehicle + Stimulant | 1.00 | 1.00 |

| 1 µM Compound + Stimulant | 0.45 | 0.95 |

| 10 µM Compound + Stimulant | 0.08 | 0.91 |

-

Table 3: Hypothetical Western Blot data indicating that the compound dose-dependently inhibits EGF-stimulated ERK phosphorylation but has no effect on TNF-α-stimulated IκBα phosphorylation, suggesting it is a selective inhibitor of the ERK/MAPK pathway.

2. NF-κB Luciferase Reporter Assay:

-

Causality: To confirm the lack of NF-κB pathway modulation, a functional readout of transcriptional activity can be used. A reporter gene assay measures the ability of NF-κB to translocate to the nucleus and drive gene expression.[24]

-

Protocol:

-

Transfect cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.

-

Pre-treat the transfected cells with the compound or vehicle.

-

Stimulate with TNF-α for 4-6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Expected Result: Consistent with the Western Blot data, the compound would not inhibit the TNF-α-induced increase in luciferase activity, confirming its selectivity for the ERK/MAPK pathway over the NF-κB pathway.

Conclusion

This guide outlines a rigorous, logical, and experimentally validated workflow for the deconvolution of the mechanism of action for 3-chloro-5-(1-pyrrolidinyl)pyridazine. By progressing from unbiased target discovery using AC-MS to direct engagement validation with CETSA, and finally to functional pathway analysis, researchers can build a high-confidence model of how a compound exerts its biological effects. In our hypothetical scenario, this systematic approach successfully identified "Kinase X" (MEK) as the direct target and confirmed that the compound functions as a selective inhibitor of the ERK/MAPK signaling pathway. This level of mechanistic detail is indispensable for advancing a novel chemical entity through the drug discovery pipeline, enabling rational optimization, and ultimately, informing clinical strategy.

References

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry.

- Targeting The Nuclear Factor Kappa-B (NF-κB)

- What are ERK inhibitors and how do they work?. (2024).

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023).

- ERK Pathway Inhibitors: How Low Should We Go?. (2013). Cancer Discovery.

- Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). Current Medicinal Chemistry.

- ERK inhibitors | ERK activators | pathway | protein. (n.d.). Selleck Chemicals.

- Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Taylor & Francis Online.

- Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology.

- Target Identification and Validation in Drug Discovery. (2025). Chemspace.

- Affinity chromatography-based proteomics for drug target deconvolution... (n.d.).

- Cellular thermal shift assay (CETSA). (2024). Bio-protocol.

- ERK | Inhibitors. (n.d.). MedchemExpress.com.

- The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery. (n.d.). MDPI.

- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2012). PLoS ONE.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology.

- NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. (2018). Current Drug Targets.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology.

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022).

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry.

- A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery. (2025). Benchchem.

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023).

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Pharmacology & Pharmacy.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. (2025).

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Research Journal of Pharmacy and Technology.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Organic Synthesis.

- New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). Bioorganic & Medicinal Chemistry.

- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2012). Molecules.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University.

-

Synthesis of 3,6-dichloro-[4][5][21]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. (2025). ValpoScholar.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis.

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.

- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.

- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical & Pharmacology Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. annualreviews.org [annualreviews.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. What are ERK inhibitors and how do they work? [synapse.patsnap.com]

- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Pyrrolidinyl-Substituted Pyridazines

Abstract

The fusion of the pyrrolidine ring with the pyridazine core creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. These compounds are explored for a wide range of biological activities, leveraging the pharmacophoric features of both moieties.[1][2] This technical guide provides an in-depth review of the primary synthetic methodologies for constructing pyrrolidinyl-substituted pyridazines. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, offer field-proven experimental protocols, and present a comparative analysis to inform strategic decisions in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important class of molecules.

Introduction: The Strategic Value of the Pyrrolidinyl-Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[4][5] The two nitrogen atoms act as hydrogen bond acceptors and introduce a dipole moment, which significantly influences the molecule's solubility, metabolic stability, and ability to interact with biological targets.[3]

Complementing the pyridazine core, the pyrrolidine ring is one of the most prevalent saturated N-heterocycles found in FDA-approved drugs.[6] Its conformational flexibility and role as a basic nitrogen center make it an ideal substituent for modulating physicochemical properties such as pKa and lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The combination of these two scaffolds into a single molecular entity offers a powerful strategy for developing novel therapeutics with enhanced potency, selectivity, and drug-like properties.

This guide focuses on the key chemical transformations that enable the covalent linking of a pyrrolidine moiety to a pyridazine ring system.

Core Synthetic Strategies

The construction of pyrrolidinyl-substituted pyridazines is dominated by two principal strategies, which are dictated by the final bond being formed. The most common approach involves attaching a pre-formed pyrrolidine ring to a pyridazine core, typically via a carbon-nitrogen bond formation.

Caption: High-level overview of the primary synthetic routes.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing pyrrolidinyl-pyridazines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the inherent electron-deficient nature of the pyridazine ring, which is further activated towards nucleophilic attack by the presence of a good leaving group, typically a halogen (Cl, F).[7]

Causality of Experimental Choice: The pyridazine ring's two adjacent, electron-withdrawing nitrogen atoms lower the electron density of the ring carbons, making them electrophilic. This electronic property makes the ring susceptible to attack by nucleophiles like the secondary amine of pyrrolidine. The reaction proceeds without the need for a metal catalyst, often requiring only heat and sometimes a base or a high-boiling point solvent to drive the reaction to completion. A copper catalyst is sometimes added to facilitate the displacement of less reactive chlorides.[8]

Strategy 2: Palladium-Catalyzed Cross-Coupling

Modern organic synthesis offers a powerful alternative to classical SNAr: palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction class has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under generally milder conditions than traditional methods.

Causality of Experimental Choice: The Buchwald-Hartwig amination is particularly valuable when the pyridazine ring is not sufficiently activated for SNAr or when sensitive functional groups are present that would not tolerate high temperatures. The choice of a specific palladium catalyst and, crucially, the phosphine ligand, is key to the reaction's success. Bulky, electron-rich phosphine ligands are known to facilitate the key reductive elimination step that forms the desired C-N bond. While potentially more expensive due to the cost of the catalyst and ligands, this method offers broader substrate scope and higher functional group tolerance.

Mechanistic Deep Dive: The SNAr Pathway

Understanding the mechanism of the SNAr reaction is crucial for troubleshooting and optimization. It is a two-step addition-elimination process.

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine (the nucleophile) attacks the electron-deficient carbon atom of the pyridazine ring that bears the halogen leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

-

Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the halide ion (e.g., Cl⁻), yielding the final pyrrolidinyl-substituted pyridazine product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Field-Proven Experimental Protocols

The following protocols are representative examples of the SNAr strategy and serve as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine

This protocol is adapted from a patented procedure, demonstrating a robust method for the synthesis of a disubstituted pyridazine.[8]

-

Materials:

-

3-amino-6-chloropyridazine (80 g)

-

Pyrrolidine (105 mL, followed by an additional 50 mL)

-

N,N-dimethylaniline (1.2 L, followed by an additional 200 mL)

-

Copper bronze powder (~1-2 g)

-

Isopropyl alcohol (for slurry)

-

-

Step-by-Step Procedure:

-

Combine 3-amino-6-chloropyridazine (80 g), pyrrolidine (105 mL), N,N-dimethylaniline (1.2 L), and copper bronze powder (1 g) in a suitable reaction vessel equipped with a stirrer and condenser.

-

Heat the mixture with stirring to 130-135 °C for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

If starting material is still present, add an additional portion of pyrrolidine (50 mL) in N,N-dimethylaniline (200 mL) along with more copper bronze powder. Continue heating for an additional 24 hours.

-

Cool the reaction mixture to 30 °C and filter to remove the catalyst and any insoluble materials.

-

Concentrate the filtrate under high vacuum to remove the N,N-dimethylaniline, which will leave a crystalline solid.

-

Slurry the solid with isopropyl alcohol while chilling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a small amount of cold isopropyl alcohol, and dry in a vacuum oven at 60 °C.

-

-

Expected Outcome: This procedure yields 3-amino-6-(1-pyrrolidinyl)-pyridazine as a solid with a reported yield of approximately 76% and a melting point of 209-211 °C.[8]

Protocol 2: Synthesis of 3-(Pyrrolidin-1-yl)-pyridazin-6(1H)-one

This two-step protocol, adapted from a similar synthesis using piperazine, is effective for producing pyridazinone derivatives from a dichloropyridazine starting material.[7]

-

Materials:

-

3,6-dichloropyridazine

-

Pyrrolidine (3 equivalents)

-

Ethanol

-

6 M Hydrochloric Acid

-

-

Step-by-Step Procedure (Step 1: SNAr):

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.

-

Add pyrrolidine (3 equivalents) to the solution. The use of excess amine serves as both the nucleophile and the base to neutralize the HCl generated.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting crude 3-chloro-6-(pyrrolidin-1-yl)pyridazine intermediate, typically by column chromatography.

-

-

Step-by-Step Procedure (Step 2: Hydrolysis):

-

Place the purified 3-chloro-6-(pyrrolidin-1-yl)pyridazine intermediate in a round-bottom flask.

-

Add 6 M hydrochloric acid.

-

Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 12-18 hours.

-

Monitor the reaction by TLC until the chloro-intermediate is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final product.

-

Comparative Analysis of Synthetic Routes

The choice between SNAr and a palladium-catalyzed method depends on several factors, including substrate reactivity, cost, and available equipment.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Mechanism | Addition-Elimination | Oxidative Addition / Reductive Elimination |

| Catalyst | Often none required; sometimes Cu-based.[8] | Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand are essential. |

| Conditions | Typically high temperatures (100-160 °C); can require strong base. | Generally milder temperatures (RT - 110 °C); requires a specific base (e.g., NaOtBu). |

| Substrate Scope | Best for electron-deficient pyridazines with good leaving groups. Less effective for electron-rich or sterically hindered systems. | Very broad scope; tolerates a wide range of functional groups on both the amine and the pyridazine. |

| Cost | Generally lower cost (fewer, cheaper reagents). | Higher cost due to palladium catalyst and specialized ligands. |

| Key Advantage | Procedural simplicity and low cost. | High functional group tolerance and milder conditions. |

Conclusion and Future Perspectives

The synthesis of pyrrolidinyl-substituted pyridazines is well-established, with Nucleophilic Aromatic Substitution serving as the workhorse methodology due to its simplicity and cost-effectiveness. For more complex substrates or those with sensitive functionalities, the Buchwald-Hartwig amination provides a powerful and versatile alternative.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel) to replace palladium, as well as the exploration of photocatalytic or electrochemical methods to drive C-N bond formation under even milder conditions. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of innovative and robust synthetic routes to scaffolds like pyrrolidinyl-pyridazine will remain an area of high importance.

References

-

Van Deursen, R., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7046. [Link]

-

AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269-3279. [Link]

- Jain, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

- Guan, Y., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(10), 2537-2540.

- Nerviano, A., et al. (2024). Pyridazinyl amino derivatives as alk5 inhibitors. U.S.

-

Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21. [Link]

- Bautista, E. J., et al. (2016). Therapeutic pyridazine compounds and uses thereof. U.S.

-

Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Vasilache, V., et al. (2016). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 21(11), 1547. [Link]

-

Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(12), 2955-2965. [Link]

-

Nambo, M., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-9. [Link]

-

Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6820. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

- Audisio, D., et al. (2021). 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.

-

Lee, C.-Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(17), 4104. [Link]

-

El-Gohary, N. S., & Shaaban, M. (2024). Structure–activity relationship of the synthesized pyridazine derivatives. Archiv der Pharmazie. [Link]

-

Chen, Y., et al. (2013). Pyridazine compounds. U.S. Patent Application No. 13/738,421. [Link]

-

Al-Tel, T. H., et al. (2011). Synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines. Molecules, 16(12), 9993-10015. [Link]

- Liu, Y., et al. (2015). Aminopyridazinone compounds as protein kinase inhibitors.

-

PrepChem. (2024). Synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine. PrepChem. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to In Silico Modeling of Ligand-Protein Interactions: A Case Study with 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for modeling the protein binding of the novel small molecule, 3-Chloro-5-(1-pyrrolidinyl)pyridazine. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It offers a strategic framework grounded in first principles, explaining the causal logic behind each phase of the computational workflow. We navigate the entire in silico discovery cascade, from initial system preparation and target selection to predictive molecular docking, dynamic stability assessment via molecular dynamics (MD) simulations, and quantitative binding affinity estimation. Each protocol is presented as a self-validating system, incorporating critical analysis and interpretation steps to ensure the trustworthiness of the generated data. All methodologies are supported by authoritative references, establishing a foundation of scientific integrity.

Introduction

The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] As a six-membered ring with two adjacent nitrogen atoms, it possesses a significant dipole moment, which is the largest among the diazine heterocycles.[1] This polarity makes it an attractive, less lipophilic substitute for a phenyl ring, potentially improving the pharmacokinetic properties of a drug candidate.[1] The pyridazine structure is a key pharmacophore in numerous approved drugs and herbicides, demonstrating its versatility in engaging with biological targets.[2][3] Its nitrogen atoms are potent hydrogen bond acceptors, enabling robust interactions within protein binding sites, a feature that has been gainfully applied in the design of targeted therapeutics.[1]

Profile of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

3-Chloro-5-(1-pyrrolidinyl)pyridazine (CAS: 1033693-13-8) is a small molecule featuring the core pyridazine heterocycle.[4][5] Its structure suggests potential as a lead compound in discovery programs.

| Chemical Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃ | [4] |

| Molecular Weight | 183.64 g/mol | [4] |

| LogP (Predicted) | 1.67 | [6] |

| Rotatable Bonds | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

The molecule's specific biological targets are not widely documented, making it an ideal candidate for the application of in silico methods to hypothesize and evaluate potential protein interactions.[8]

The Imperative for In Silico Modeling in Modern Drug Development

Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development.[9] In silico techniques like molecular docking and molecular dynamics simulations provide an atomic-level view of how a ligand might interact with its protein target.[9][10] These computational methods serve two primary goals: predicting the binding conformation (pose) of a ligand and estimating its binding affinity.[11][12] By simulating these interactions, we can rapidly screen vast virtual libraries, prioritize candidates for synthesis, and generate hypotheses to guide lead optimization, thereby dramatically accelerating the discovery timeline and reducing costs.[13]

The Computational Workflow: A Strategic Overview

A robust in silico analysis is not a single experiment but a multi-stage funnel designed to increase predictive accuracy at each step. We begin with computationally inexpensive methods to generate initial hypotheses and progressively apply more rigorous, computationally demanding techniques to refine and validate these predictions.

Phase 1: System Preparation and Target Selection

Ligand Preparation Protocol

Rationale: The starting point for any simulation is a high-quality, three-dimensional structure of the ligand with accurate atom types and partial charges. Errors at this stage will propagate through the entire workflow. We use tools like Open Babel to convert the 1D SMILES representation into a 3D structure and an appropriate force field to assign parameters.

Step-by-Step Protocol:

-

Obtain Ligand Representation: Start with the SMILES string for 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the SMILES string into a 3D structure and generate an initial low-energy conformation.

-

Assign Partial Charges: For compatibility with protein force fields (like AMBER or CHARMM), assign partial charges. The AM1-BCC charge model is a common and effective choice. This can be done using antechamber from the AmberTools suite.

-

Generate Force Field Parameters: Use a program like parmchk2 to check for and generate any missing force field parameters needed for the ligand.

-

Final Output: The outputs are the ligand_charged.mol2 file and the ligand.frcmod file, which are ready for docking and MD simulations.

Target Identification and Selection

Scientist's Insight: Since no definitive target for our molecule is known, we must form a hypothesis. The pyridazine scaffold is a known hinge-binding motif in many protein kinases. Therefore, we select Cyclin-Dependent Kinase 2 (CDK2) as a plausible and well-characterized hypothetical target for this guide. We will use a high-resolution crystal structure from the Protein Data Bank (PDB), for instance, PDB ID: 1HCK.

Receptor Structure Preparation Protocol

Rationale: PDB structures are raw experimental data. They often contain non-essential water molecules, co-factors, and lack hydrogen atoms, which are crucial for calculating interactions. This protocol "cleans" the PDB file to make it suitable for simulation.[14]

Step-by-Step Protocol:

-

Download PDB Structure: Obtain the PDB file for 1HCK from the RCSB Protein Data Bank.

-

Remove Heteroatoms: Delete all non-protein atoms from the PDB file, including water molecules (HOH), co-crystallized ligands, and any buffer components, keeping only the protein chains.

-

Add Hydrogen Atoms: Use a modeling program like UCSF Chimera or the pdb2gmx tool in GROMACS to add hydrogen atoms consistent with a physiological pH (typically 7.4). This step is critical for defining the correct hydrogen bond network.

-

Assign Charges and Atom Types: Use a standard protein force field (e.g., AMBER ff14SB or CHARMM36m) to assign partial charges and atom types to all protein residues. This is typically handled by the simulation software's setup tools.

-

Final Output: A "clean" PDB file of the receptor with all hydrogen atoms present.

Phase 2: Predicting Binding Geometry with Molecular Docking

The "Why": The Role of Docking as a Scaffolding Prediction Tool

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a receptor.[12] It uses search algorithms to explore possible ligand conformations within the binding site and scoring functions to rank them.[10] Docking is computationally efficient and serves as an excellent method to generate a physically plausible starting structure for more intensive simulations.[9] It is a hypothesis-generation tool, not a final answer.

Detailed Docking Protocol (Example with AutoDock Vina)

Rationale: AutoDock Vina is a widely used, accurate, and fast docking program. The protocol involves preparing the ligand and receptor in the specific PDBQT format, defining the search space (the "grid box"), and running the docking calculation.[10]

Step-by-Step Protocol:

-

Prepare Receptor: Convert the clean protein PDB file to PDBQT format using AutoDock Tools. This adds partial charges (Gasteiger charges) and atom types.

-

Prepare Ligand: Convert the prepared ligand_charged.mol2 file to the PDBQT format. This step defines rotatable bonds.

-

Define the Search Space: Identify the active site of the receptor. For our CDK2 example (1HCK), this is the ATP binding pocket. Define a grid box that encompasses this entire site. The center and size of this box are specified in a configuration file (conf.txt).

-

Run Vina: Execute the docking simulation.

-

Output: Vina will generate a docked_poses.pdbqt file containing the top-ranked binding poses and their corresponding binding affinity scores in kcal/mol.

Analysis and Selection of Plausible Poses

Scientist's Insight: The top-scoring pose is not always the most biologically relevant. Poses should be visually inspected. Look for poses that form key interactions known to be important for the target class. For kinases, this often includes hydrogen bonds to the "hinge" region of the protein backbone. Select the best-scoring pose that also makes sound biochemical sense for further analysis.

| Pose Rank | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |

| 1 | -8.5 | LEU-83, GLU-81 |

| 2 | -8.2 | LEU-83, ASP-86 |

| 3 | -7.9 | LYS-33 |

Based on this hypothetical data, Pose 1 would be selected for the next phase due to its favorable score and interaction with the critical hinge residue LEU-83.

Phase 3: Assessing Complex Stability and Dynamics via MD Simulation

The "Why": Moving from a Static Picture to a Dynamic System

Docking provides a static snapshot. In reality, proteins and ligands are dynamic and constantly in motion. Molecular Dynamics (MD) simulation solves Newton's equations of motion for every atom in the system, providing a trajectory of how the complex behaves over time.[11] This allows us to:

-

Assess the stability of the docked pose. A non-viable pose will often see the ligand dissociate quickly.

-

Observe induced-fit effects , where the protein may adjust its conformation to better accommodate the ligand.

-

Generate an ensemble of conformations for more accurate binding free energy calculations.

Detailed MD Simulation Protocol (Example with GROMACS)

Rationale: GROMACS is a high-performance and widely used MD engine.[15][16] The workflow involves building the system, minimizing its energy to remove clashes, equilibrating it to the desired temperature and pressure, and finally running the production simulation for data collection.[17][18]

Step-by-Step Protocol:

-

System Building:

-

Merge Coordinates: Create a single PDB file containing the coordinates of the selected receptor pose and the ligand.

-

Generate Topology: Use gmx pdb2gmx for the protein and the previously generated ligand files (.mol2, .frcmod) to build the system topology. This file describes all atoms, bonds, angles, and charges.[15]

-

Create Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

-

Solvation: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

-

Add Ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[15]

-

-

Energy Minimization:

-

Run a steeplechase descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes.

-

-

Equilibration:

-

NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms to allow the solvent to equilibrate around them. This stabilizes the system's temperature.

-

NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 200 ps) to stabilize the pressure and density of the system, bringing it closer to experimental conditions.[15]

-

-

Production MD:

-

Run the final, unrestrained simulation for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex. This is the data-gathering phase.

-

Phase 4: Quantifying Binding Affinity

The "Why": Estimating the Binding Free Energy

While docking scores provide a rough ranking, more accurate methods are needed to quantify binding strength.[19] Binding free energy calculations estimate the ΔG of binding.[20][21] End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a good compromise between accuracy and computational cost.[22] They calculate the free energy by combining molecular mechanics energies with continuum solvation models.

MM/PBSA Protocol

Rationale: This protocol uses the trajectory from the production MD run to calculate the binding free energy as a sum of different energy components.

Step-by-Step Protocol:

-

Extract Frames: From the 100 ns trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps).

-

Run MM/PBSA Calculation: Use a tool like gmx_MMPBSA to perform the calculation on the extracted frames. The script will compute the energies for the complex, the receptor alone, and the ligand alone.

-

Calculate ΔG_binding: The binding free energy is calculated as: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each term is composed of: G = E_MM + G_solvation - TΔS

-

E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

-

G_solvation: Solvation free energy (polar and non-polar terms).

-

TΔS: Conformational entropy (often omitted due to high computational cost and error, yielding a relative binding energy).

-

Data Presentation and Interpretation

| Energy Component (kJ/mol) | Average Value | Standard Deviation |

| Van der Waals Energy | -150.4 | 10.2 |

| Electrostatic Energy | -45.8 | 8.5 |

| Polar Solvation Energy | +125.1 | 12.1 |

| Non-Polar (SASA) Energy | -15.6 | 1.1 |

| ΔG binding (MM/PBSA) | -86.7 | 15.5 |

Scientist's Insight: The final ΔG value provides a quantitative estimate of affinity. Critically, the individual components reveal the drivers of binding. In this hypothetical example, the binding is strongly driven by favorable van der Waals interactions, with a smaller contribution from electrostatics, which is partially offset by the energetic penalty of desolvation (polar solvation energy).

Model Validation and Interpretation

Self-Validation: Assessing Simulation Convergence

A trustworthy result comes from a stable simulation. Before calculating binding energy, analyze the trajectory to ensure it has converged.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and stable regions of the protein.

-

Interaction Analysis: Monitor key hydrogen bonds or contacts between the ligand and protein throughout the simulation to confirm the stability of the binding mode.

Cross-Validation: The Importance of Experimental Data

In silico models are predictive tools, and their ultimate validation comes from experimental data.[11][23]

-

Relative Binding Affinity: The most robust use of these methods is to calculate the relative binding free energies for a series of related compounds and compare the ranking with experimental IC50 or Ki values.[22]

-

Pose Validation: If mutational data is available for the target protein, a correct binding model should be able to explain why certain mutations abolish or reduce ligand binding.

Conclusion

The integrated computational workflow detailed in this guide—from hypothesis-driven target selection to dynamic simulation and free energy calculation—represents a powerful paradigm for investigating ligand-protein interactions. By applying this rigorous, multi-step approach to 3-Chloro-5-(1-pyrrolidinyl)pyridazine, we can generate testable hypotheses about its mechanism of action and quantitatively predict its binding affinity for a putative target like CDK2. This strategy, which emphasizes causal reasoning and self-validation at every stage, empowers researchers to make more informed decisions, prioritize experimental resources, and ultimately accelerate the path from a novel compound to a potential therapeutic.

References

-

Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2015). Calculation of binding free energies. PubMed. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. PubMed Central. [Link]

-

Duan, L., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

-

Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

-

Bolivar, S. (2020). Molecular Docking Protocol. ResearchGate. [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

OpenFE. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

-

Martini Force Field Initiative. Protein-small molecule binding. Martini Force Field. [Link]

-

Sanner, M. F. Molecular Docking Tutorial. Scripps Research. [Link]

-

Aldeghi, M., et al. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. [Link]

-

Sert, M. F., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. [Link]

-

Singh, K., & Roy, A. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

-

Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

-

Wikipedia. Docking (molecular). Wikipedia. [Link]

-

Parisi, D., et al. (2014). Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions. Hindawi. [Link]

-

Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube. [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. [Link]

-

Springer Nature Experiments. In Silico 3D Modeling of Binding Activities. Springer Nature. [Link]

-

Hughes, C. E., et al. (2021). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. ACS Publications. [Link]

-

Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]

-

Guedes, I. A., et al. (2021). New Approaches for Molecular Docking in Drug Design and Discovery. Frontiers in Molecular Biosciences. [Link]

-

Wikipedia. Pyridazine. Wikipedia. [Link]

-

Johnsson, K., et al. (2011). Searching for the protein targets of bioactive molecules. PubMed. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Al-Tel, T. H. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

-

Al-Mousawi, S. M., et al. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. [Link]

-

Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

-

PubChem. 3-Chloro-5-(3-chloro-2-pyridinyl)pyridazine. PubChem. [Link]

-

NIST. Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

PubChem. 3-Chloro-5-phenylpyridazine. PubChem. [Link]

-

PubChem. 3-Chloro-5-(1-pyrrolidinyl)pyridazine. PubChem. [Link]

-

ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. 3-chloro-5-(1-pyrrolidinyl)pyridazine CAS#: 1033693-13-8 [m.chemicalbook.com]

- 5. 3-chloro-5-(1-pyrrolidinyl)pyridazine | 1033693-13-8 [chemicalbook.com]

- 6. You are being redirected... [hit2lead.com]

- 7. 3-Chloro-5-(3-chloro-2-pyridinyl)pyridazine | C9H5Cl2N3 | CID 85991788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Searching for the protein targets of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. dasher.wustl.edu [dasher.wustl.edu]

- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

3-Chloro-5-(1-pyrrolidinyl)pyridazine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-(1-pyrrolidinyl)pyridazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents. While specific experimental data for this compound is not widely published, this document outlines a predictive analysis based on its physicochemical properties and provides a detailed, field-proven protocol for its empirical determination using the shake-flask method. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its potential for success. Among these, solubility is a cornerstone physical property. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy.[1] Poor solubility can lead to a host of challenges, including erratic bioassay results, low bioavailability, and difficulties in formulation, potentially causing the failure of an otherwise promising drug candidate.[2][3][4]

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a substituted pyridazine, a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] Understanding the solubility of this specific molecule in various organic solvents is paramount for several key processes in its development pipeline:

-

Reaction Chemistry: Optimizing the conditions for its synthesis and subsequent reactions often requires dissolving it with other reagents.

-

Purification: Techniques such as recrystallization are dependent on differential solubility in various solvents.

-

Formulation: The development of a suitable dosage form, whether oral, injectable, or topical, is fundamentally linked to the compound's solubility characteristics.

-

In Vitro and In Vivo Testing: Consistent and reproducible results in biological assays require the compound to be fully dissolved in the test medium.[2]

This guide will provide a detailed exploration of the factors expected to govern the solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine and a robust protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

Analysis of Structural Features:

-

Pyridazine Core: The pyridazine ring is a polar aromatic heterocycle containing two adjacent nitrogen atoms.[5] The nitrogen atoms are capable of acting as hydrogen bond acceptors. The dipole moment of pyridazine is the largest among the diazine isomers (pyrimidine and pyrazine), indicating a significant degree of polarity.[6]

-

Chloro Group: The chlorine atom is an electron-withdrawing group, which will influence the electron distribution of the pyridazine ring. It contributes to the overall lipophilicity of the molecule.

-

Pyrrolidinyl Group: The pyrrolidinyl substituent is a saturated, five-membered nitrogen-containing ring. The nitrogen atom in this group is a hydrogen bond acceptor. This group adds some aliphatic character to the molecule but also has the potential to interact with protic solvents.

Predicted Solubility:

Based on these features, the solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine in various organic solvents can be predicted as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents. The nitrogen atoms in both the pyridazine and pyrrolidinyl rings can form hydrogen bonds with the hydroxyl group of the alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents. The high polarity of solvents like DMSO and DMF will effectively solvate the polar pyridazine core.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. The overall polarity of the molecule, due to the nitrogen heterocycles, will likely result in poor miscibility with non-polar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can interact with the molecule through dipole-dipole interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Rationale for the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for several reasons:[9]

-

Equilibrium Measurement: It is designed to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility under specific conditions.

-

Versatility: The method can be applied to a wide range of compounds and solvents.

-

Accuracy: When performed correctly, it provides highly accurate and reproducible data.

Step-by-Step Experimental Protocol

Materials:

-

3-chloro-5-(1-pyrrolidinyl)pyridazine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane)

-

Scintillation vials or other suitable glass vessels with tight-fitting caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid 3-chloro-5-(1-pyrrolidinyl)pyridazine to a series of vials. An excess is crucial to ensure that a saturated solution is formed.[10] A general rule of thumb is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a consistent agitation speed (e.g., 200-300 RPM) and a controlled temperature (e.g., 25 °C).[10]

-

Allow the samples to shake for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours.[10] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[10][11]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles.[10] This step is critical to prevent artificially high solubility readings.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 3-chloro-5-(1-pyrrolidinyl)pyridazine of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data |

| Acetonitrile | 37.5 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Experimental Data |

| Dichloromethane | 8.9 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data |

| Hexane | 1.9 | Experimental Data | Experimental Data |

Note: The dielectric constant is provided as a measure of solvent polarity.

Visualization of Concepts and Workflows

Visual aids are invaluable for understanding complex scientific processes. The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Logical relationship for predicting solubility.

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

While direct, published solubility data for 3-chloro-5-(1-pyrrolidinyl)pyridazine is scarce, a robust scientific approach allows for a strong predictive understanding of its behavior and a clear path to its empirical determination. The interplay of its polar pyridazine core and its functional groups suggests a favorable solubility profile in polar organic solvents. For drug development professionals, the accurate determination of this property is not merely an academic exercise but a critical step in de-risking a development program. The shake-flask method, as detailed in this guide, provides a reliable and universally accepted means of generating the high-quality data necessary to make informed decisions in synthesis, purification, formulation, and biological testing. By following the protocols and understanding the principles outlined herein, researchers can confidently characterize the solubility of this and other novel compounds, paving the way for their successful development.

References

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment

- Substance solubility. Drug Discovery News.

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Predicting drug solubility in organic solvents mixtures. Unipd.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Drug solubility: why testing early m

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D

- How do you perform the shake flask method to determine solubility?. Quora.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.

- Shake Flask Method Summary. BioAssay Systems.

- Prediction of Solubility of Drugs and Other Compounds in Organic Solvents.

- 1236 SOLUBILITY MEASUREMENTS.

- 3-chloro-5-(1-pyrrolidinyl)pyridazine CAS. ChemicalBook.

- 3-chloro-5-(1-pyrrolidinyl)pyridazine. ChemicalBook.

- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. Benchchem.

- Product Class 8: Pyridazines. Science of Synthesis.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-chloro-5-(1-pyrrolidinyl)pyridazine | 1033693-13-8 [chemicalbook.com]

- 8. 3-chloro-5-(1-pyrrolidinyl)pyridazine CAS#: 1033693-13-8 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Characterization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Chloro-5-(1-pyrrolidinyl)pyridazine. In the absence of publicly available experimental spectra, this document serves as a predictive resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing analogies from structurally related compounds, we present a detailed interpretation of the expected spectral features. This guide aims to facilitate the identification and characterization of this molecule in various research and development settings.

Introduction

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a substituted pyridazine derivative of interest in medicinal chemistry and materials science due to the prevalence of the pyridazine core in biologically active compounds. The unique combination of a halogenated pyridazine ring and a pyrrolidinyl substituent imparts specific electronic and steric properties that are crucial for its potential applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment. This guide outlines the predicted spectroscopic data to aid in its unambiguous identification.

The molecular structure of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is presented below. The numbering convention used throughout this document for the pyridazine and pyrrolidine rings is also indicated.

Caption: Molecular structure and numbering of 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-(1-pyrrolidinyl)pyridazine are based on the analysis of similar heterocyclic systems and the known effects of substituents.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) in Hz |

| H-4 | ~7.0 - 7.5 | d | J(H4-H6) ≈ 2-3 |

| H-6 | ~8.2 - 8.6 | d | J(H6-H4) ≈ 2-3 |

| H-2'/H-5' | ~3.4 - 3.8 | t | J ≈ 6-7 |

| H-3'/H-4' | ~1.9 - 2.2 | p | J ≈ 6-7 |

Rationale for Predictions:

-

Pyridazine Protons (H-4 and H-6): The pyridazine ring protons are expected to be in the aromatic region. The presence of the electron-donating pyrrolidinyl group at C-5 will shield the adjacent protons, particularly H-4 and H-6, to some extent. However, the electronegative nitrogen atoms in the ring cause a general downfield shift for the ring protons.[1] The expected doublet multiplicity arises from the coupling between H-4 and H-6.

-

Pyrrolidine Protons (H-2'/H-5' and H-3'/H-4'): The protons on the pyrrolidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (H-2' and H-5') are expected to be deshielded and appear as a triplet around 3.4-3.8 ppm.[3] The protons on the other two carbons (H-3' and H-4') will be more shielded and are predicted to appear as a pentet (or multiplet) around 1.9-2.2 ppm.[3]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (δ) |

| C-3 | ~150 - 155 |

| C-4 | ~115 - 120 |

| C-5 | ~145 - 150 |

| C-6 | ~130 - 135 |

| C-2'/C-5' | ~48 - 52 |

| C-3'/C-4' | ~25 - 29 |

Rationale for Predictions:

-